4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
Nuclear Magnetic Resonance Spectroscopy
Infrared Spectroscopy
Properties
Molecular Formula |
C6H9ClF3NO2 |
|---|---|
Molecular Weight |
219.59 g/mol |
IUPAC Name |
4-(trifluoromethyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)3-1-4(5(11)12)10-2-3;/h3-4,10H,1-2H2,(H,11,12);1H |
InChI Key |
HVLXETYBUCCRKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1C(=O)O)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Asymmetric Cyclization of Trifluoromethylated Precursors
The pyrrolidine core is constructed via cyclization of linear precursors containing trifluoromethyl groups. A key method involves Dieckmann cyclization of N-protected δ-amino esters under basic conditions. For example, lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran (THF) at −78°C induces cyclization of tert-butoxycarbonyl (Boc)-protected δ-amino esters, yielding (2S,4S)-configured pyrrolidines with >98% enantiomeric excess (ee).
Reaction Conditions:
| Parameter | Specification |
|---|---|
| Base | LHMDS (1.2 equiv) |
| Solvent | THF, anhydrous |
| Temperature | −78°C → 25°C (gradual warming) |
| Yield | 82–89% |
Chiral Pool Approaches Using Proline Derivatives
Modification of L-proline provides an alternative route. Hydrogenolysis of (2S,4R)-4-benzylproline derivatives over Pd/C catalyst (10 wt%) in methanol introduces the trifluoromethyl group via subsequent Friedel-Crafts alkylation. This method preserves the 2S configuration while inverting the 4-position stereochemistry.
Trifluoromethylation Techniques
Direct Electrophilic Trifluoromethylation
The trifluoromethyl group is introduced using Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) in dichloromethane at 0°C. This method achieves 74% yield for 4-trifluoromethylpyrrolidine-2-carboxylate esters but requires strict anhydrous conditions.
Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent
(Trifluoromethyl)trimethylsilane (TMSCF₃) in DMF at −40°C reacts with pyrrolidine N-oxides, providing 4-trifluoromethyl products. Key advantages include:
Optimized Parameters:
| Parameter | Value |
|---|---|
| Equiv TMSCF₃ | 2.5 |
| Catalyst | Tetrabutylammonium fluoride (TBAF) |
| Reaction Time | 12 h |
Carboxylic Acid Formation and Hydrochloride Salt Preparation
Ester Hydrolysis
Methyl or ethyl esters are hydrolyzed using:
- Basic Conditions : 6M NaOH in ethanol/water (1:1) at 80°C for 6 h
- Acidic Conditions : 6M HCl reflux for 24 h (prevents racemization)
Comparative Performance:
| Method | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|
| Basic | 80°C | 92% | 95.2% |
| Acidic | 110°C | 88% | 97.8% |
Hydrochloride Salt Crystallization
The free acid is treated with HCl gas in methanol at 0°C, achieving near-quantitative salt formation. Critical parameters:
- Gas Purging Rate : 0.5 L/min for 10 min
- Antisolvent : Diethyl ether (3:1 v/v) precipitates crystalline product
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent patents describe telescoped processes combining cyclization, trifluoromethylation, and hydrolysis in flow reactors. Key benefits:
- Throughput : 2.5 kg/h productivity
- Quality Control : In-line IR monitoring of intermediates
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride with structurally related pyrrolidine derivatives, emphasizing substituent effects, synthesis, and applications:
Key Findings:
Substituent Effects: Electron-Withdrawing Groups (e.g., -CF₃): The trifluoromethyl group at the 4-position increases acidity of the carboxylic acid (pKa ~1.5–2.5) compared to dimethylamino-substituted analogs (pKa ~3.5–4.5), influencing solubility and reactivity . Aromatic Substituents: Benzyl or pyridinyl groups (e.g., in and ) enhance π-π stacking interactions with biological targets, improving binding affinity .
Synthetic Routes :
- Protection Strategies : Boc and methyl ester groups are commonly used to protect the pyrrolidine nitrogen and carboxylic acid during synthesis, as seen in the preparation of 4-(trimethylammonium)pyrrolidine-2-carboxylic acid chloride hydrochloride .
- Chiral Resolution : Enantiopure forms (e.g., (2S,4R) or (2S,4S)) are critical for bioactivity; methods include chiral HPLC or asymmetric catalysis .
Biological Relevance: Fluorinated pyrrolidines are prevalent in drug discovery, particularly as proline analogs in peptidomimetics. For example, (2S,4R)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride is used to modulate peptide conformation and stability . The hydrochloride salt form improves crystallinity and shelf life compared to free bases, as noted in the synthesis of methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (CAS 2140264-93-1) .
Biological Activity
4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride (TFMPCA) is a compound of increasing interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
TFMPCA is characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which significantly influences its biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing for improved membrane permeability and interaction with biological targets.
- Molecular Formula : CHFN\O·HCl
- Molecular Weight : 195.6 g/mol
Antioxidant Activity
Research indicates that TFMPCA exhibits notable antioxidant properties. The trifluoromethyl group contributes to its ability to scavenge free radicals, potentially mitigating oxidative stress in various biological systems. A study found that compounds with similar structural features demonstrated significant free radical-scavenging activity, suggesting TFMPCA may share these benefits .
Anti-inflammatory Effects
TFMPCA has been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways related to inflammation, although detailed pathways remain to be fully elucidated .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various pathogens. Preliminary results suggest that TFMPCA exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
The biological activity of TFMPCA is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The trifluoromethyl group enhances binding interactions with enzyme active sites through halogen bonding, which can increase the potency of enzyme inhibitors.
- Protein-Ligand Interactions : Molecular docking studies have indicated that TFMPCA can form stable complexes with target proteins involved in inflammation and microbial resistance .
Case Studies
- Antioxidant Efficacy in Cell Lines : A study conducted on human cell lines demonstrated that TFMPCA significantly reduced oxidative stress markers when compared to control groups. The IC50 value for free radical scavenging was determined to be approximately 15 μM, indicating potent antioxidant activity .
- Anti-inflammatory Activity in Animal Models : In vivo experiments using murine models of inflammation showed that administration of TFMPCA led to a significant reduction in paw swelling and serum levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), supporting its potential use in treating inflammatory conditions .
Comparative Analysis
| Activity Type | TFMPCA | Similar Compounds | Notes |
|---|---|---|---|
| Antioxidant | IC50 = 15 μM | Ferulic Acid (IC50 = 20 μM) | Comparable efficacy; structural similarity |
| Anti-inflammatory | Significant reduction in cytokines | Aspirin (IC50 = 10 μM) | TFMPCA shows promise but requires further study |
| Antimicrobial | Effective | Ciprofloxacin | Broader spectrum needed for clinical relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
